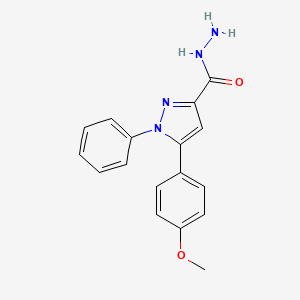![molecular formula C17H11Br2N3O4 B7467071 [2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467071.png)
[2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate, also known as DBOPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DBOPC is a member of the phthalazine family of compounds, which have been shown to possess a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of [2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is not fully understood, but it is thought to involve the inhibition of ion channels, particularly voltage-gated sodium channels. By blocking these channels, this compound may disrupt the normal electrical signaling in cells, leading to cell death or dysfunction.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on ion channels, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the activity of several signaling pathways involved in cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate in lab experiments is its high potency and specificity. Because it targets specific ion channels and signaling pathways, this compound can be used to study the function of these targets with high precision. However, one limitation of using this compound is its potential toxicity. Because it can disrupt normal cellular signaling, this compound may have off-target effects that could limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on [2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate. One area of interest is the development of new analogs of this compound with improved efficacy and safety profiles. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance their effectiveness. Finally, there is a need for further research to fully understand the mechanism of action of this compound and its potential applications in various scientific research areas.
Métodos De Síntesis
[2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate can be synthesized using a variety of methods. One common method involves the reaction of 2,4-dibromoaniline with ethyl 4-oxo-3H-phthalazine-1-carboxylate in the presence of a suitable catalyst. The resulting product can be purified using standard techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
[2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In neuroscience, this compound has been studied for its potential use as a tool to study the role of ion channels in neuronal signaling. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
[2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Br2N3O4/c18-9-5-6-13(12(19)7-9)20-14(23)8-26-17(25)15-10-3-1-2-4-11(10)16(24)22-21-15/h1-7H,8H2,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIOAPLCWYTWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C(=O)OCC(=O)NC3=C(C=C(C=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Br2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide](/img/structure/B7466991.png)
![[2-oxo-2-(2-phenylsulfanylanilino)ethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7466995.png)
![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7466999.png)
![2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B7467003.png)
![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467008.png)
![[2-oxo-2-(4-piperidin-1-ylsulfonylanilino)ethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7467011.png)
![2-[6-(Dimethylamino)purin-9-yl]ethanol](/img/structure/B7467012.png)
![[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7467015.png)
![2-[(4-benzyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B7467033.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzamide](/img/structure/B7467036.png)
![[2-(4-bromo-3-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467053.png)

![[2-[[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467078.png)
![[2-[(2,4-dichlorophenyl)methylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467086.png)